Physicochemical properties of 3-(2,2,2-Trifluoroethoxy)prop-1-yne
Physicochemical properties of 3-(2,2,2-Trifluoroethoxy)prop-1-yne
An In-depth Technical Guide to the Physicochemical Properties of 3-(2,2,2-Trifluoroethoxy)prop-1-yne
Introduction
3-(2,2,2-Trifluoroethoxy)prop-1-yne is a specialized organic molecule of increasing interest in the fields of medicinal chemistry, materials science, and chemical biology. Its unique structure combines two key functional groups: a terminal alkyne and a trifluoroethoxy moiety. The terminal alkyne serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The trifluoroethoxy group, a bioisostere for other functionalities, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable component in drug design.[1]
This guide provides a comprehensive overview of the known physicochemical properties of 3-(2,2,2-Trifluoroethoxy)prop-1-yne. Due to the compound's specialized nature, publicly available experimental data is limited. Therefore, this document synthesizes information from chemical suppliers with theoretically-grounded expectations and details the standard methodologies required for its full experimental characterization. The protocols and insights are presented from the perspective of a senior application scientist to guide researchers in their practical application and analysis of this compound.
Core Physicochemical & Structural Data
The foundational data for 3-(2,2,2-Trifluoroethoxy)prop-1-yne is available from commercial suppliers. This information provides the basis for all further experimental and theoretical work.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₅H₅F₃O | |
| Molecular Weight | 138.09 g/mol | |
| CAS Number | 1481-06-7 | |
| InChI Key | NNNZUBXDVPVYFI-UHFFFAOYSA-N | |
| Appearance | Expected to be a liquid | [2] |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization: Theoretical Profile & Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide an unambiguous characterization.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Terminal Alkyne Proton (-C≡CH): A triplet around δ 2.5 ppm. The coupling to the adjacent methylene protons (⁴JHH) is typically small (~2.4 Hz).
-
Methylene Protons adjacent to Alkyne (-O-CH₂-C≡CH): A doublet around δ 4.2 ppm, coupled to the terminal alkyne proton.
-
Methylene Protons adjacent to Trifluoromethyl Group (-O-CH₂-CF₃): A quartet around δ 3.9 ppm. The coupling to the three fluorine atoms (³JHF) is a characteristic feature.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Terminal Alkyne Carbon (-C≡ CH): Expected around δ 75 ppm.
-
Internal Alkyne Carbon (-C ≡CH): Expected around δ 80 ppm.
-
Methylene Carbon (-O-C H₂-C≡CH): Expected around δ 58 ppm.
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Methylene Carbon (-O-C H₂-CF₃): A quartet expected around δ 65 ppm due to coupling with the fluorine atoms (²JCF).
-
Trifluoromethyl Carbon (-CF₃): A quartet expected around δ 124 ppm due to the strong one-bond coupling to fluorine (¹JCF).
Expected ¹⁹F NMR Spectral Features:
-
A triplet is expected due to coupling with the adjacent methylene protons (³JHF). The chemical shift would likely appear around -75 ppm relative to a standard like CFCl₃.
Workflow for NMR Sample Preparation and Analysis
The following workflow outlines the standard procedure for acquiring high-quality NMR data for a liquid sample like 3-(2,2,2-Trifluoroethoxy)prop-1-yne. The causality behind these steps is to ensure a homogeneous sample in a deuterated solvent for the spectrometer's lock system and to minimize impurities that could obscure the results.
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
Terminal Alkyne C-H Stretch (≡C-H): A sharp, strong band around 3300 cm⁻¹.[3]
-
Alkyne C≡C Stretch: A weak to medium band around 2120 cm⁻¹.[4]
-
C-O-C (Ether) Stretch: Strong, characteristic bands in the 1150-1085 cm⁻¹ region.
-
C-F Stretch: Very strong, intense absorptions in the region of 1350-1100 cm⁻¹, characteristic of fluorinated compounds.[5]
Reactivity Profile and Applications
The synthetic utility of 3-(2,2,2-Trifluoroethoxy)prop-1-yne is dominated by the reactivity of its terminal alkyne.
-
Click Chemistry: The alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific formation of a stable 1,2,3-triazole linkage with azide-containing molecules.[6][7] This is a widely used strategy in drug discovery for linking molecular fragments.
-
Sonogashira Coupling: This alkyne can undergo palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, enabling the formation of more complex carbon skeletons.
-
Alkynylation Reactions: The terminal proton is weakly acidic and can be deprotonated by a strong base to form an acetylide, which can then act as a nucleophile.
The trifluoroethoxy group is generally stable and non-reactive under common synthetic conditions. Its primary role is to confer specific properties to the parent molecule, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug development.[1]
Safety, Handling, and Storage
A formal Safety Data Sheet (SDS) specifically for 3-(2,2,2-Trifluoroethoxy)prop-1-yne is not widely available, however, based on its structure as a volatile, fluorinated ether, a high degree of caution is warranted. The following guidelines are based on data for structurally related compounds.[8]
Hazard Profile:
-
Flammability: Assumed to be a highly flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and other ignition sources.[8] All equipment must be properly grounded to prevent static discharge.[2]
-
Health Hazards: May cause respiratory irritation. It is suspected of causing serious eye irritation.[8] Due to the organofluorine component, prolonged or repeated exposure may cause damage to organs.
-
Reactivity: Avoid contact with strong oxidizing agents, strong bases, and finely powdered metals.[9]
Recommended Handling Procedures:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[10]
-
Handling: Do not breathe mist or vapors. Wash hands thoroughly after handling.[10] Prevent the build-up of electrostatic charges by grounding equipment.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C. Store locked up.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[8]
Caption: Key safety considerations for handling.
Conclusion
3-(2,2,2-Trifluoroethoxy)prop-1-yne is a valuable building block for chemical synthesis, offering the dual functionality of a reactive alkyne handle and the property-modulating effects of a trifluoroethyl group. While comprehensive experimental data on its physicochemical properties are not yet widely published, its characteristics can be reliably inferred from its structure. This guide provides the foundational knowledge and standard experimental frameworks necessary for researchers to confidently handle, characterize, and utilize this compound in their work. The protocols outlined herein represent a self-validating system for any laboratory to confirm the identity, purity, and properties of this reagent, ensuring the integrity of subsequent research.
References
- Safety Data Sheet. (2024, March 1). Vertex AI Search.
- SAFETY DATA SHEET. (2012, March 23). Vertex AI Search.
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Supporting Information. The Royal Society of Chemistry. [Link]
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Safety data sheet. (2014, August 1). Daikin Chemicals. [Link]
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Chemical Properties of Propyne, 3-fluoro- (CAS 2805-22-3). Cheméo. [Link]
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Synthesis and characterization of fluorinated polymers. DDD UAB. [Link]
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1,1,1,2,2,3,3-Heptafluoro-3-(2,2,2-trifluoroethoxy)propane. NIST WebBook. [Link]
-
1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane. PubChem. [Link]
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Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. ResearchGate. [Link]
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One-Pot Synthesis of ABC Type Triblock Copolymers via a Combination of “Click Chemistry” and Atom Transfer Nitroxide Radical. Macromolecules. [Link]
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3-(2,2,2-Trifluoroethoxy)-1-propene. PubChem. [Link]
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赤外吸収スペクトル (Infrared Absorption Spectrum). Spectra Forum. [Link]
-
Matrix-isolation IR spectra of iodotrifluoroethylene (C2F3I). RSC Publishing. [Link]
-
Propyne. NIST WebBook. [Link]
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